4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride
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Overview
Description
4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride is a chemical compound with the molecular formula C23H23Cl2NO2·HCl and a molecular weight of 452.808 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a naphthalene ring, and a dichlorobenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-dimethylaminobutyric acid with 2-naphthylamine to form an intermediate compound. This intermediate is then reacted with 2,4-dichlorobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving cell signaling and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and naphthalene ring play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Dimethylamino-2-(naphth-1-yl)butyl benzoate
- 4-Dimethylamino-2-(naphth-1-yl)butyl 3,4-dichlorobenzoate
- 4-Dimethylamino-2-(naphth-1-yl)butyl 2,5-dichlorobenzoate
Uniqueness
4-Dimethylamino-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate hydrochloride is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
CAS No. |
119584-93-9 |
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Molecular Formula |
C23H24Cl3NO2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C23H23Cl2NO2.ClH/c1-26(2)13-12-17(20-9-5-7-16-6-3-4-8-19(16)20)15-28-23(27)21-11-10-18(24)14-22(21)25;/h3-11,14,17H,12-13,15H2,1-2H3;1H |
InChI Key |
QUGIZJANQRALLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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